molecular formula C7H6BrN3O B12439696 (7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol

(7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol

Cat. No.: B12439696
M. Wt: 228.05 g/mol
InChI Key: XXGNVPZTIAQTRZ-UHFFFAOYSA-N
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Description

(7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol is a heterocyclic compound featuring a fused triazolopyridine core. Its structure comprises:

  • Triazolo[1,5-a]pyridine backbone: A bicyclic system where a 1,2,4-triazole ring is fused to a pyridine ring.
  • Substituents: A bromine atom at position 7 (pyridine ring) and a hydroxymethyl (-CH2OH) group at position 2 (triazole ring).

Properties

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

(7-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol

InChI

InChI=1S/C7H6BrN3O/c8-5-1-2-11-7(3-5)9-6(4-12)10-11/h1-3,12H,4H2

InChI Key

XXGNVPZTIAQTRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)CO)C=C1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and high yield. The process can be scaled up to produce significant quantities of the compound, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

(7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include:

    Oxidation: (7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)aldehyde or (7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)carboxylic acid.

    Reduction: (7-Hydro-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol.

    Substitution: (7-Amino-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol.

Mechanism of Action

The mechanism of action of (7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of various enzymes, including RORγt, PHD-1, JAK1, and JAK2 . These interactions lead to the modulation of biological pathways involved in inflammation, cell proliferation, and metabolism .

Comparison with Similar Compounds

Substituent Variations on the Triazolo[1,5-a]pyridine Core

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound Br (C7), -CH2OH (N2) C7H6BrN3O 228.05 (calc.) Intermediate for Suzuki couplings
7-Bromo-[1,2,4]triazolo[1,5-a]pyridine Br (C7) C6H4BrN3 198.02 Precursor for functionalization
7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-a]pyridine Br (C7), -CH(CH3)2 (N2) C9H10BrN3 240.10 Lipophilic analog for drug design
2-Bromo-7-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine -CF3 (C7), Br (N2) C7H5BrF3N3 268.03 Electron-withdrawing substituent

Key Observations :

  • Bromine at C7 : Enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Methanol at N2: Introduces hydrogen-bonding capacity, improving solubility compared to alkyl or halogen substituents .

Core Ring Modifications: Triazolo[1,5-a]pyrimidine Analogs

Compound Name Core Structure Substituents Melting Point (°C) Applications Reference
{7-[(4-Chlorophenyl)amino]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol (98) Triazolo[1,5-a]pyrimidine -CH2OH (N2), -NH(4-Cl-Ph) (C7) Not reported Antimicrobial screening
7-Chloro-5-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine (5k) Triazolo[1,5-a]pyrimidine Cl (C7), pyridinyl (C5) Synthesized via POCl3 treatment Anti-tubercular agents

Key Observations :

  • Pyrimidine vs. Pyridine Core : Triazolopyrimidines exhibit distinct electronic properties due to the additional nitrogen atom, influencing binding affinity in biological targets .
  • Methanol Group: Common in both cores, suggesting its versatility in derivatization strategies.

Structural Derivatives with Bioactive Motifs

Compound Name Structural Features Biological Activity Reference
N-(4-Chlorophenethyl)-5-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (60) Phenethylamine side chain Anti-tubercular (MIC: 0.5–2 µg/mL)
[(4S)-2-phenyl[1,2,4]triazolo[1,5-a]pyridin-7-yl]methanol Chiral center, phenyl group Unreported; potential kinase inhibitor

Key Observations :

  • Side Chain Modifications : Alkyl or aryl amines enhance target specificity in antimicrobial or anticancer applications .
  • Chirality: Derivatives like [(4S)-2-phenyl...]methanol may exhibit stereoselective interactions .

Biological Activity

(7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on a range of research studies and findings.

  • Molecular Formula : C6H6BrN3O
  • Molecular Weight : 228.04 g/mol
  • CAS Number : 1053655-66-5
  • Density : 1.9 ± 0.1 g/cm³

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • A study synthesized various derivatives and tested their cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Compounds exhibited IC50 values ranging from 2.43 to 14.65 μM against these cell lines, indicating significant growth inhibition .
  • Notably, compounds derived from this scaffold demonstrated apoptosis-inducing activities by enhancing caspase-3 activity and causing cell cycle arrest in the G2/M phase at specific concentrations .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

  • Research indicated that derivatives of triazolo-pyridine structures possess activity against various pathogens, including Chlamydia species. These compounds selectively reduced chlamydial inclusion numbers and sizes in infected cells .
  • The spectrum of activity includes effectiveness against Gram-positive and Gram-negative bacteria as well as fungi, suggesting a broad antimicrobial potential .

The mechanisms underlying the biological activities of this compound include:

  • Microtubule Destabilization : Certain derivatives were found to inhibit microtubule assembly, which is critical for cell division and proliferation in cancer cells .
  • Selective Targeting : The compound's structure allows it to bind effectively to specific sites involved in cellular processes such as apoptosis and cell cycle regulation .

Case Study 1: Anticancer Activity

In one study involving the synthesis of triazolo-pyridine derivatives:

  • Objective : To evaluate the anticancer properties against MDA-MB-231 cells.
  • Findings : Three compounds were identified with significant apoptosis-inducing effects at low concentrations (1.0 μM) and enhanced caspase activity at higher concentrations (10.0 μM) .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties:

  • Objective : To assess the efficacy against Chlamydia.
  • Results : The synthesized compounds were shown to reduce the size and number of chlamydial inclusions significantly compared to controls, indicating a promising avenue for therapeutic development against this pathogen .

Summary Table of Biological Activities

Activity TypeCell Line/PathogenIC50/EffectivenessReference
AnticancerMDA-MB-2312.43 - 14.65 μM
HepG24.98 - 14.65 μM
Apoptosis InductionMDA-MB-231Enhanced caspase activity
AntimicrobialChlamydiaSignificant reduction in inclusions

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